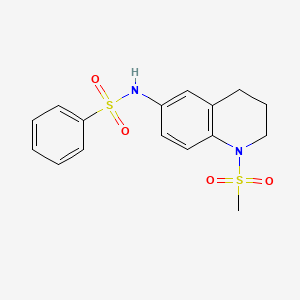

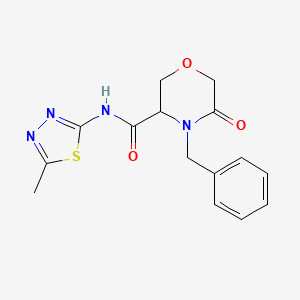

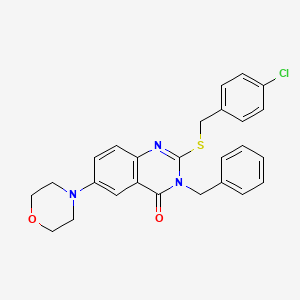

![molecular formula C18H18N2O4S2 B2482619 N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 919848-43-4](/img/structure/B2482619.png)

N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to "N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide" often involves multi-step organic reactions, including C-C coupling methodologies and the use of palladium(0) for aryl boronic ester/acids interactions. Such processes highlight the complexity and specificity required in synthesizing benzothiazole derivatives with potential biological activity (Gull et al., 2016)(source).

Molecular Structure Analysis

The molecular structure of benzothiazole acetamides, including "N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide," has been characterized using techniques such as X-ray crystallography, NMR, and IR spectroscopy. These studies provide insights into the compound's conformation, electronic distribution, and potential for interactions with biological targets. For instance, Janardhan et al. (2014) utilized 2-chloro-N-phenylacetamide and N-(benzo[d]thiazol-2-yl)-2-chloroacetamide as key building blocks in synthesizing thiazolo[3,2-a]pyrimidinone derivatives, confirming structures through spectral and crystallographic methods(source).

Chemical Reactions and Properties

Benzothiazole derivatives participate in a variety of chemical reactions, reflecting their versatile chemical properties. These include cyclopropanation reactions, as demonstrated by Davies et al. (1996), where rhodium(II) N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes, indicating a pathway for the synthesis of functionalized cyclopropanes with high enantioselectivity(source).

Physical Properties Analysis

The physical properties of benzothiazole derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in various fields. These properties are often determined through experimental measurements and computational modeling, providing a comprehensive understanding of how the compound behaves under different conditions.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, define the potential applications of benzothiazole derivatives. For example, the antimicrobial and hemolytic activities of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides, as explored by Rehman et al. (2016), showcase the bioactive potential of such compounds(source).

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Activities

Research indicates the antimicrobial and antifungal efficacy of compounds related to N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide. For instance, Wardkhan et al. (2008) explored the synthesis of thiazoles and their fused derivatives, showcasing their antimicrobial activity against bacterial and fungal strains (Wardkhan et al., 2008). Similarly, Darwish et al. (2014) aimed to synthesize new heterocyclic compounds incorporating a sulfamoyl moiety, demonstrating their antimicrobial potential through in vitro studies (Darwish et al., 2014).

Anticoccidial and Antiparasitic Properties

Rogers et al. (1964) reported on the anticoccidial activity of 2-substituted PABAs, highlighting the potency of 4-amino-2-ethoxybenzoic acid and its derivatives in combating coccidiosis, a parasitic disease in poultry (Rogers et al., 1964).

Antitumor and Anticancer Activities

A study by Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with different heterocyclic rings, evaluating their antitumor activity against several human tumor cell lines. Some compounds showed considerable anticancer activity, indicating the potential therapeutic application of these derivatives in cancer treatment (Yurttaş et al., 2015).

Enzyme Inhibition for Therapeutic Applications

The enzyme inhibitory potential of new sulfonamides was investigated by Abbasi et al. (2019), focusing on α-glucosidase and acetylcholinesterase inhibitors. This study demonstrates the therapeutic potential of benzodioxane and acetamide moieties in managing conditions like diabetes and Alzheimer's disease through enzyme inhibition (Abbasi et al., 2019).

Molecular Docking and Computational Studies

Fahim and Ismael (2019) conducted a study on the synthesis and antimicrobial activity of novel sulphonamide derivatives, including computational calculations to understand their reactivity and potential efficacy. The compounds displayed good antimicrobial activity, with computational analysis providing insights into their interaction with microbial targets (Fahim & Ismael, 2019).

Propiedades

IUPAC Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S2/c1-3-24-13-6-9-15-16(11-13)25-18(19-15)20-17(21)10-12-4-7-14(8-5-12)26(2,22)23/h4-9,11H,3,10H2,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSGKWNROBZBLMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

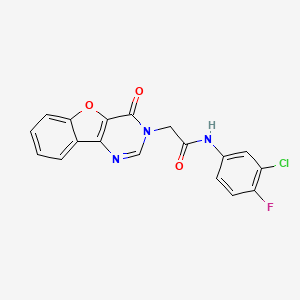

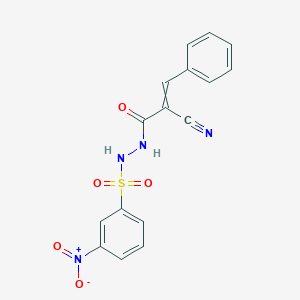

![methyl 4-((2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate](/img/structure/B2482537.png)

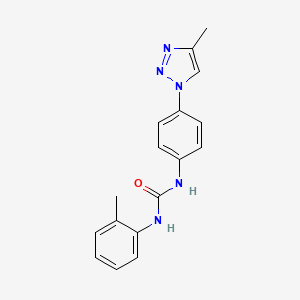

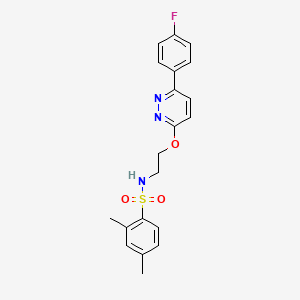

![[1-(Hydroxymethyl)-4,6-dimethylcyclohex-3-en-1-yl]methanol](/img/structure/B2482540.png)

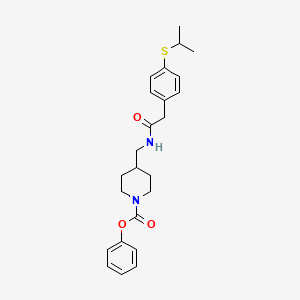

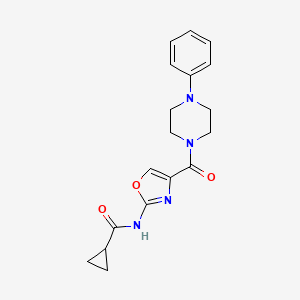

![(Z)-N-(4-(((1-(4-chlorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)furan-2-carboxamide](/img/structure/B2482543.png)

![1-(4-chlorobenzyl)-3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazole](/img/structure/B2482549.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2482552.png)